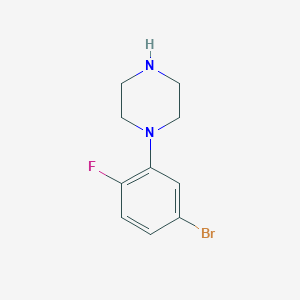

1-(5-Bromo-2-fluorophenyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H12BrFN2 |

|---|---|

Molecular Weight |

259.12 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)piperazine |

InChI |

InChI=1S/C10H12BrFN2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 |

InChI Key |

JQKIXKTYQNHZGB-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Br)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 5 Bromo 2 Fluorophenyl Piperazine

Strategies for the Preparation of the 1-(5-Bromo-2-fluorophenyl)piperazine Core

The synthesis of the this compound core can be achieved through several strategic pathways, primarily categorized as linear or convergent syntheses. These methods leverage commercially available halogenated anilines and piperazine (B1678402) precursors, employing both classical and modern catalytic techniques to construct the central N-arylpiperazine framework.

Convergent and Linear Synthetic Pathways Involving Halogenated Anilines and Piperazine Ring Formation

A traditional and linear approach to forming the N-arylpiperazine structure involves the direct reaction of a substituted aniline (B41778) with a reagent that constructs the piperazine ring in situ. One common method utilizes bis(2-chloroethyl)amine (B1207034) hydrochloride, which reacts with an aniline, such as 4-bromo-2-fluoroaniline, to form the piperazine ring through a double N-alkylation process. nih.govresearchgate.net This reaction is typically performed in a high-boiling solvent like n-butoxyethanol or diethylene glycol monomethyl ether at elevated temperatures, often in the presence of a base such as potassium carbonate to neutralize the hydrogen chloride generated during the reaction. researchgate.netgoogleapis.com This pathway, while straightforward, can sometimes require harsh conditions and lengthy reaction times. researchgate.net

Another pathway involves the reaction of the appropriately substituted aniline with diethanolamine. This method also results in the formation of the piperazine ring directly attached to the aryl group. These linear synthesis methods are advantageous due to the simplicity of the starting materials but may suffer from lower yields and the need for extensive purification.

Application of Catalytic Reactions in the Synthesis of the Chemical Compound (e.g., Buchwald–Hartwig Amination)

Modern synthetic chemistry heavily relies on catalytic cross-coupling reactions to form carbon-nitrogen bonds efficiently and under milder conditions. The Buchwald-Hartwig amination is a premier method for the synthesis of N-arylpiperazines and is well-suited for preparing this compound. nih.govresearchgate.net This convergent approach typically involves the palladium-catalyzed coupling of an aryl halide with piperazine or a mono-protected piperazine derivative like N-Boc-piperazine. nih.gov

For the synthesis of the target compound, a common set of reactants would be 1,4-dibromo-2-fluorobenzene (B72686) and mono-Boc-piperazine. The use of a mono-protected piperazine is crucial to prevent the undesired double arylation product. The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) or a pre-catalyst, in combination with a specialized phosphine (B1218219) ligand (e.g., BINAP, Xantphos). A base, typically a strong one like sodium tert-butoxide or cesium carbonate, is required to facilitate the catalytic cycle. researchgate.net After the coupling reaction, the Boc-protecting group is readily removed under acidic conditions to yield the final product. This catalytic method offers greater functional group tolerance, generally higher yields, and milder reaction conditions compared to traditional methods. researchgate.net

Derivatization and Functionalization of the this compound Scaffold

The this compound scaffold possesses two primary sites for further chemical modification: the secondary amine of the piperazine ring and the bromo-substituent on the phenyl ring. These sites allow for extensive derivatization to explore structure-activity relationships in drug discovery or to tune the properties of materials.

Introduction of Substituents at the Piperazine Nitrogen and Peripheral Positions

The secondary amine (at the N4 position) of the piperazine ring is a nucleophilic center that can be readily functionalized through various reactions.

N-Alkylation: This is achieved by reacting the piperazine with alkyl halides (e.g., ethyl bromoacetate) in the presence of a base like potassium carbonate. nih.gov This reaction introduces a wide range of alkyl or substituted alkyl groups.

N-Acylation: The introduction of acyl groups can be accomplished by treating the piperazine with acyl chlorides or carboxylic acids activated with coupling reagents (e.g., TBTU). nih.gov This leads to the formation of amide derivatives.

Reductive Amination: This two-step or one-pot process involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced (e.g., with sodium triacetoxyborohydride) to yield an N-alkylated product. nih.gov

These derivatization strategies are fundamental in creating libraries of compounds for various research applications.

Table 1: Examples of N4-Position Derivatization Reactions

| Reaction Type | Reagents | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide, Base (e.g., K₂CO₃) | N-Alkylpiperazine |

| N-Acylation | Acyl Chloride or Carboxylic Acid + Coupling Agent | N-Acylpiperazine (Amide) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkylpiperazine |

Modulations of the Halogenated Phenyl Moiety

The bromine atom on the phenyl ring serves as a versatile synthetic handle for modification via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents, significantly altering the electronic and steric properties of the molecule.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. This method is widely used to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: This reaction involves the palladium- and copper-cocatalyzed coupling of the aryl bromide with a terminal alkyne, leading to the formation of arylalkyne derivatives. libretexts.orgnih.govresearchgate.net This is a powerful tool for introducing linear, rigid structures.

Heck Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl bromide with an alkene in the presence of a palladium catalyst.

These transformations are instrumental in the late-stage functionalization of the scaffold, enabling the synthesis of complex molecules from a common intermediate.

Table 2: Examples of Phenyl Moiety Functionalization Reactions

| Reaction Type | Key Reagents | Bond Formed | Introduced Group |

|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester, Pd Catalyst, Base | C-C | Aryl, Alkyl, etc. |

| Sonogashira | Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst, Base | C-C (sp²-sp) | Alkyne |

| Heck | Alkene, Pd Catalyst, Base | C-C | Vinyl |

Optimization of Synthetic Yields and Purity for Advanced Research Applications

For advanced applications, particularly in pharmaceutical development, obtaining this compound and its derivatives in high yield and purity is paramount. Optimization strategies focus on several key aspects of the synthetic process.

Catalyst and Ligand Screening: In catalytic reactions like the Buchwald-Hartwig amination or Suzuki coupling, the choice of palladium source and phosphine ligand is critical. Screening different catalyst-ligand combinations can dramatically improve reaction rates and yields while minimizing side products.

Reaction Conditions: Systematically optimizing parameters such as temperature, solvent, base, and reactant concentration is essential. For instance, adjusting these conditions can minimize the formation of common impurities like dehalogenated byproducts or double-arylated piperazine.

Purification Techniques: Achieving high purity often requires robust purification methods. While initial workup can remove bulk impurities, chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) are frequently employed to isolate the product from closely related impurities. For crystalline solids, recrystallization is a powerful final step to achieve high purity, often exceeding 99.9%, and to isolate a specific polymorphic form. acs.org The development of scalable purification protocols is a key focus in process chemistry to ensure the economic viability and safety of the synthesis on a larger scale. acs.org

Through careful optimization of both the reaction and the subsequent purification, it is possible to produce this compound of sufficient quality for demanding research and development activities.

Preclinical Pharmacological Investigations of 1 5 Bromo 2 Fluorophenyl Piperazine and Its Analogs: Mechanistic Insights

In Vitro Receptor Binding and Functional Characterization

The initial characterization of a novel compound's mechanism of action involves determining its binding affinity for a panel of biologically relevant targets. For phenylpiperazine derivatives, the primary targets of interest are typically G-protein coupled receptors (GPCRs) and neurotransmitter transporters involved in serotonergic, dopaminergic, and adrenergic signaling.

Affinity and Selectivity Profiling at Neurotransmitter Receptors

Radioligand binding assays are instrumental in quantifying the affinity of a compound for specific receptor subtypes. This is typically expressed as the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

Phenylpiperazine derivatives are well-known for their interactions with various serotonin (B10506) (5-HT) receptor subtypes. Analogs of 1-(5-Bromo-2-fluorophenyl)piperazine have demonstrated significant affinity, particularly for the 5-HT1A and 5-HT2A receptors.

For instance, a 2-fluorophenyl piperazine (B1678402) analog, compound 7a , exhibited a high affinity for the 5-HT1A receptor with a Ki value of 14.3 nM. nih.gov In contrast, another analog, 6a , showed a much lower affinity for the same receptor, with a Ki of 199 nM, highlighting how modifications to the piperazine substituent can drastically alter binding. nih.gov The parent fragment, 3a , displayed an intermediate affinity of 67.8 nM for the 5-HT1A receptor. nih.gov

Studies on other analogs, such as para-Fluorophenylpiperazine (pFPP), have shown it acts as a 5-HT1A receptor agonist with additional, though lesser, affinity for the 5-HT2A and 5-HT2C receptors. wikipedia.org Furthermore, research into a series of indazole and piperazine-based compounds revealed that the placement of a fluorine atom on the phenyl ring significantly impacts affinity for the 5-HT2A receptor. A para-fluorine substitution (compound 11 ) resulted in the highest affinity, which was nearly tenfold greater than analogs with ortho or meta fluorine substitutions. nih.gov

| Compound | 5-HT Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| Analog 7a | 5-HT1A | 14.3 ± 7.1 | nih.gov |

| Analog 6a | 5-HT1A | 199 ± 34.3 | nih.gov |

| Analog 3a | 5-HT1A | 67.8 ± 4.6 | nih.gov |

| para-Fluorophenylpiperazine | 5-HT1A | Agonist activity noted | wikipedia.org |

| para-Fluorophenylpiperazine | 5-HT2A / 5-HT2C | Some affinity noted | wikipedia.org |

| Analog 11 (para-fluoro) | 5-HT2A | High affinity noted | nih.gov |

The dopaminergic system, particularly the D2 and D3 receptor subtypes, is another critical target for phenylpiperazine compounds. Research has focused on achieving selectivity for the D3 receptor over the D2 receptor, which is a desirable profile for certain therapeutic applications.

A series of N-phenylpiperazine analogs demonstrated a range of binding affinities at the D3 dopamine (B1211576) receptor, with Ki values from 1.4 to 43 nM. nih.gov These compounds also showed significant selectivity for the D3 receptor over the D2 receptor, with selectivity ratios ranging from 67-fold to as high as 1831-fold. nih.gov For example, compound (-)-10e , an aminotetralin derivative with a piperazine moiety, displayed high affinity for the D3 receptor (Ki = 0.57 nM) and was significantly more selective for D3 over the D2 receptor (Ki = 47.5 nM). nih.gov Another analog, compound 22 , where the piperazine is directly attached to an indole (B1671886) ring, also showed high affinity for both D2 (Ki = 30 nM) and D3 (Ki = 2 nM) receptors. nih.gov

| Compound | DA Receptor Subtype | Binding Affinity (Ki, nM) | D3 vs. D2 Selectivity | Source |

|---|---|---|---|---|

| Analog Series (6a-f, 7a-f) | D3 | 1.4 - 43 | 67 - 1831 fold | nih.gov |

| Analog (-)-10e | D2 | 47.5 | ~83 fold | nih.gov |

| D3 | 0.57 | |||

| Analog 22 | D2 | 30 | 15 fold | nih.gov |

| D3 | 2 |

Interactions with adrenergic receptors are also a feature of the pharmacological profile of some phenylpiperazine analogs. For example, para-Fluorophenylpiperazine is known to be a metabolite of Niaprazine, a hypnotic agent that acts as an antagonist at α1-adrenergic receptors. wikipedia.org This suggests that the core phenylpiperazine structure has the potential for affinity at these sites. Further studies on specific fluorophenylpiperazine derivatives have confirmed beta-adrenolytic effects. nih.gov

The versatility of the phenylpiperazine scaffold allows for interactions with a broader range of GPCRs beyond the classic monoamine receptors. For instance, certain piperazine derivatives have been investigated for their affinity at sigma (σ) receptors. One study found that a phenylacetamide derivative of piperazine, compound 17b , interacted with σ1 receptors with a moderate affinity of 181 nM. nih.gov

Modulation of Neurotransmitter Transporters (e.g., SERT, NET, DAT)

In addition to direct receptor binding, phenylpiperazine derivatives can modulate the activity of neurotransmitter transporters, which are responsible for the reuptake of serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (DAT) from the synaptic cleft.

Analogs of 1-phenyl-piperazine (PP) have been shown to bind to all three monoamine transporters. wikipedia.org The introduction of a trifluoromethyl group at the 2-position of the phenyl ring (2-CF3-PP) resulted in Ki values of 570 nM, 11200 nM, and 350 nM for DAT, SERT, and NET, respectively. wikipedia.org Other research on piperidine (B6355638) analogues of a GBR 12909, a potent DAT inhibitor, found that 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine possessed a subnanomolar affinity for DAT (Ki = 0.7 nM) and demonstrated good selectivity over SERT. researchgate.net

| Compound | Transporter | Binding Affinity (Ki, nM) | Source |

|---|---|---|---|

| 2-CF3-PP | DAT | 570 ± 61 | wikipedia.org |

| SERT | 11200 ± 560 | ||

| NET | 350 ± 64 | ||

| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | DAT | 0.7 | researchgate.net |

| SERT | Selectivity ratio (SERT/DAT) = 323 |

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidases (MAO-A, MAO-B), Cholinesterases (AChE, BChE))

The inhibition of monoamine oxidases (MAO) and cholinesterases (AChE, BChE) represents a key therapeutic strategy for managing various neurological disorders. nih.govcriver.com MAO inhibitors are effective in treating depression and neurodegenerative conditions like Parkinson's and Alzheimer's disease by preventing the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. nih.govpatsnap.com Similarly, cholinesterase inhibitors play a crucial role in Alzheimer's therapy by preserving cholinergic function. nih.gov

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. Specifically, a chalcone (B49325) derivative incorporating the 2-fluoro-5-bromophenyl piperazine moiety, compound 2n , demonstrated notable inhibitory activity against both MAO-B and AChE. nih.gov This compound showed selective inhibition against MAO-B with an IC50 value of 1.11 µM and a selectivity index of 16.04 over MAO-A. nih.gov Kinetic studies revealed it to be a reversible and competitive MAO-B inhibitor with a Ki value of 0.28 µM. nih.gov Furthermore, compound 2n also effectively inhibited AChE with an IC50 of 4.32 µM, highlighting its potential as a multi-target inhibitor. nih.gov

The introduction of an N-methylpiperazine group into certain scaffolds has been shown to improve AChE inhibitory potency, leading to compounds that can dually inhibit both MAO-B and AChE. nih.gov The research into these analogs suggests that the phenylpiperazine scaffold is a promising starting point for developing multi-target inhibitors for neurodegenerative diseases. nih.govbohrium.com

Table 1: Enzyme Inhibitory Activity of this compound Analog (Compound 2n)

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Selectivity Index (MAO-B/MAO-A) |

|---|---|---|---|---|

| MAO-B | 1.11 nih.gov | 0.28 nih.gov | Reversible, Competitive nih.gov | 16.04 nih.gov |

| AChE | 4.32 nih.gov | N/A | N/A | N/A |

Cell-Based Assays for Signaling Pathway Modulation (e.g., Apoptosis Induction, Kinase Inhibition, NF-κB Activity)

The piperazine moiety is a common structural motif in compounds designed to modulate critical cellular signaling pathways involved in cell survival, proliferation, and inflammation.

Apoptosis Induction: Several studies have demonstrated that derivatives containing a piperazine ring can induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov For instance, novel β-elemene piperazine derivatives have been shown to induce apoptosis in human leukemia cells through both mitochondrial and death receptor-mediated pathways. nih.gov This process involves the production of reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like c-FLIP. nih.gov Similarly, certain phenylpiperazine derivatives have shown the ability to induce apoptosis in cancer cells, suggesting this as a potential mechanism for their anticancer effects. nih.gov

Kinase Inhibition: The N-methylpiperazine group is a well-established feature in a number of anticancer kinase inhibitors, where it is often included to enhance water solubility and/or target affinity. nih.gov Marketed kinase inhibitors such as bosutinib, ponatinib, and gilteritinib (B612023) incorporate this structural element. nih.gov

NF-κB Activity: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immunity, and cell survival. nih.govnih.gov Its dysregulation is linked to various diseases, including cancer. nih.gov The piperazine scaffold has been utilized in the development of NF-κB inhibitors. Studies on piperazine-linked pyrimidines have shown they can inhibit the viability of breast cancer cells (MCF-7) and block NF-κB activity. nih.gov The mechanism of NF-κB inhibition can involve preventing the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which in turn blocks the nuclear translocation of the active p65 subunit. nih.govresearchgate.net This suppression of NF-κB activation leads to a decrease in the expression of downstream inflammatory and anti-apoptotic genes, such as TNF-α and IL-6. nih.gov

In Vivo Neuropharmacological Assessments in Non-Human Animal Models

Exploration of Central Nervous System (CNS) Activity and Behavioral Phenotypes (e.g., Locomotor Activity, Affective Behaviors)

Phenylpiperazine derivatives are known to exert effects on the central nervous system. Studies in rat models have shown that piperazine-type serotonin (5-HT) agonists, such as 1-(m-chlorophenyl)piperazine (m-CPP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP), produce a dose-dependent suppression of spontaneous ambulatory behavior. nih.gov This reduction in locomotor activity suggests a direct CNS effect mediated by the stimulation of 5-HT receptors, potentially the 5-HT1C or 5-HT1B subtypes. nih.gov The behavioral response to these compounds can be altered by long-term changes in 5-HT neurotransmission, indicating a dynamic interaction with the serotonergic system. nih.gov While these findings establish a class effect for phenylpiperazines on locomotor behavior, specific in vivo behavioral studies on this compound itself were not detailed in the reviewed literature.

Pharmacodynamic Evaluation and Target Engagement in Animal Tissues

Pharmacodynamic evaluation and target engagement studies are essential for confirming that a drug candidate interacts with its intended biological target in a living organism. nih.gov These assays measure the direct binding of a small molecule to its target, which can help validate its mechanism of action and rank order compounds during preclinical development. nih.gov Techniques such as positron emission tomography (PET) can be used to noninvasively quantify the extent to which a drug occupies its target, such as the PD-L1 receptor in tumors, and to optimize dosing regimens. nih.gov While these approaches are a critical component of modern drug discovery, specific data quantifying the in vivo target engagement of this compound or its direct analogs in animal tissues were not available in the reviewed sources.

Investigations into Anticancer and Antimicrobial Biological Activities in Research Models

In Vitro Antiproliferative Activity against Cancer Cell Lines (e.g., MCF7, PC-3)

The phenylpiperazine scaffold is a constituent of various compounds investigated for their anticancer properties. Numerous studies have documented the antiproliferative activity of piperazine-containing molecules against a range of cancer cell lines, with a particular focus on the MCF-7 human breast adenocarcinoma cell line.

Several classes of piperazine derivatives have demonstrated cytotoxicity against MCF-7 cells. Phenylsulfonylpiperazine derivatives have been identified as promising agents, with one lead compound, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone , showing potent activity with an IC50 value of 4.48 µM and a high selectivity index (35.6) when compared to non-tumoral cells. nih.gov Other research has explored rhodanine-piperazine hybrids and 1,2-benzothiazine derivatives containing phenylpiperazine, which also exhibit cytotoxic effects against MCF-7 cells. nih.govmdpi.com The data suggest that the nature of the substituents on the phenylpiperazine ring significantly influences the antiproliferative potency. nih.gov While extensive data exists for the MCF-7 cell line, specific findings regarding the antiproliferative activity of these analogs against the PC-3 prostate cancer cell line were not detailed in the reviewed literature.

Table 2: In Vitro Antiproliferative Activity of Piperazine Analogs against MCF-7 Breast Cancer Cells

| Compound Class | Specific Compound/Analog | IC50 (µM) |

|---|---|---|

| Phenylsulfonylpiperazine Derivative | (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone (Compound 3) | 4.48 nih.gov |

| Phenylsulfonylpiperazine Derivative | Pyridyl-containing analog (Compound 11) | 20.00 nih.gov |

| Rhodanine-Piperazine Hybrid | Compound 10 | 31 mdpi.com |

| Rhodanine-Piperazine Hybrid | Compound 12 | 36 mdpi.com |

Antimicrobial Spectrum and Potency against Bacterial and Fungal Strains

Research into the antimicrobial potential of phenylpiperazine analogs has demonstrated that structural modifications significantly influence their spectrum and potency against a wide range of pathogenic bacteria and fungi.

A study focused on new piperazine-based heterocyclic compounds derived from 1-(4-fluorophenyl)piperazine (B120373) yielded several derivatives with notable antibacterial activity. researchgate.net Specifically, N-aminoalkylated triazoles derived from this parent compound showed excellent activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like norfloxacin (B1679917) and ciprofloxacin. researchgate.net

Furthermore, the synthesis of hybrid heterocyclic molecules based on the 1-(4-fluorophenyl)piperazine skeleton has resulted in compounds with good to moderate antibacterial activity. researchgate.net These findings underscore the therapeutic potential of the fluorophenylpiperazine moiety as a foundational structure for the development of new antibacterial agents.

Investigations into other N-phenylpiperazine derivatives have also shown promising results. nih.gov A series of synthesized N-alkyl and N-aryl piperazine derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. nih.gov However, their efficacy against fungal strains was found to be comparatively lower. nih.gov

The antimicrobial activity of piperazine derivatives is not limited to common bacteria. Certain novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazine analogues have demonstrated dual antimicrobial and antimycobacterial activities, showing potential against Mycobacterium tuberculosis. nih.gov

In the realm of antifungal research, while some piperazine derivatives show limited activity, specific structural modifications can enhance their potency. For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against Gram-negative strains, but only weak antifungal activity. mdpi.com

The following tables summarize the antimicrobial activity of various analogs of this compound as reported in preclinical studies.

Table 1: Antibacterial Activity of Piperazine Analogs

| Compound/Analog | Bacterial Strain | Activity (MIC/Inhibition Zone) | Reference |

| N-aminoalkylated triazoles (from 1-(4-fluorophenyl)piperazine) | Various bacteria | MIC values comparable to norfloxacin and ciprofloxacin | researchgate.net |

| Hybrid heterocycles (from 1-(4-fluorophenyl)piperazine) | Various bacteria | Good to moderate antibacterial activity | researchgate.net |

| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus | Significant activity | nih.gov |

| Pseudomonas aeruginosa | Significant activity | nih.gov | |

| Streptomyces epidermidis | Significant activity | nih.gov | |

| Escherichia coli | Significant activity | nih.gov | |

| 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl-1,3,5-triazines | Mycobacterium tuberculosis H37Rv | Potential antimycobacterial activity | nih.gov |

| N,N′-disubstituted piperazines (with 1,3,4-thiadiazole) | Gram-negative strains (e.g., E. coli) | Significant activity | mdpi.com |

| Gram-positive strains | Lower activity compared to Gram-negative | mdpi.com |

Table 2: Antifungal Activity of Piperazine Analogs

| Compound/Analog | Fungal Strain | Activity | Reference |

| N-alkyl and N-aryl piperazine derivatives | Aspergillus fumigatus | Less active | nih.gov |

| Aspergillus flavus | Less active | nih.gov | |

| Aspergillus niger | Less active | nih.gov | |

| N,N′-disubstituted piperazines (with 1,3,4-thiadiazole) | Various fungi | Weak antifungal activity | mdpi.com |

Structure Activity Relationship Sar Studies and Analog Design for the 1 5 Bromo 2 Fluorophenyl Piperazine Scaffold

Influence of Halogen Substitution Patterns on Biological Efficacy and Selectivity

Halogen atoms are not mere bulky substituents; they actively participate in molecular interactions that define the biological profile of a compound. Their properties—size, electronegativity, and ability to form halogen bonds—can be strategically exploited in drug design. nih.gov For the 1-(5-bromo-2-fluorophenyl)piperazine scaffold, the specific placement and nature of the bromine and fluorine atoms are critical determinants of its biological efficacy and selectivity.

The substitution pattern on the phenyl ring is a key factor influencing the pharmacological activity of N-arylpiperazines. nih.gov The presence of both bromine at the 5-position and fluorine at the 2-position on the phenyl ring of this compound creates a unique electronic and steric profile.

Research on analogous structures demonstrates the critical nature of halogen presence and placement. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the presence of a halogen on the fluorophenyl moiety was found to be essential for inhibitory activity. frontiersin.org The removal of the fluorine atom significantly reduced, though did not completely abolish, the inhibitory effect on ENT1. frontiersin.org This suggests that the electronic modulation provided by the fluorine is beneficial for activity.

The position of the halogen is equally important. Studies on different phenylpiperazine series have shown that moving a substituent from one position to another can drastically alter receptor affinity and selectivity. For example, the precise arrangement of halogens can influence selectivity between dopamine (B1211576) D2 and D3 receptors. nih.gov The 5-bromo and 2-fluoro pattern likely orients the molecule within a binding pocket in a specific manner, maximizing favorable interactions while minimizing steric clashes. The introduction of lipophilic substituents, such as halogens like fluorine, has been shown to improve in vitro activity in certain classes of antimycobacterial agents based on the N-arylpiperazine scaffold. mdpi.com

| Compound Series | Substitution Pattern | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| ENT Inhibitors | 2-Fluorophenyl | Essential for inhibitory activity on ENT1 and ENT2. | frontiersin.org |

| ENT Inhibitors | Phenyl (unsubstituted) | Reduced inhibitory effect compared to 2-fluorophenyl analog. | frontiersin.org |

| Dopamine Receptor Ligands | 2,3-Dichlorophenyl | High affinity for D2/D3 receptors. | nih.gov |

| Antimycobacterial Agents | 4-Fluorophenyl | Introduction of lipophilic fluorine improved in vitro activity. | mdpi.com |

| Anticancer Agents | 3,4-Dichlorophenyl | Showed higher cytotoxicity compared to single halogen or trifluoromethyl substituents. | nih.gov |

The steric and electronic properties of bromine and fluorine contribute distinctly to the binding affinity of the this compound scaffold.

Electronic Effects : Fluorine, as the most electronegative element, exerts a strong electron-withdrawing inductive effect. When placed at the ortho-position (C2), it can lower the pKa of the adjacent piperazine (B1678402) nitrogen, influencing its protonation state at physiological pH and its ability to act as a hydrogen bond acceptor. This modification can be critical for establishing interactions with specific amino acid residues in a receptor binding site. nih.gov

Role of the Piperazine Ring and its Substituents in Ligand-Target Interactions

The piperazine ring is more than a simple linker; it is a versatile structural element that is fundamental to the molecule's pharmacological profile. researchgate.netrsc.org It provides a basic nitrogen atom for salt formation and hydrogen bonding, offers conformational flexibility, and serves as a scaffold to correctly orient the pharmacophoric groups. nih.govmdpi.com

The secondary amine (N-H) at the N4 position of the piperazine ring is a critical handle for chemical modification. This position can be left unsubstituted, allowing it to act as a hydrogen bond donor, or it can be derivatized to modulate the compound's properties. The nature of the substituent at this position can profoundly influence the resulting pharmacological profile.

Investigations into various classes of piperazine-containing compounds have shown that N-substitution is a key determinant of activity and selectivity. nih.gov For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine (B6355638) ring (a different basic core) significantly altered sigma-1 receptor affinity while having less effect on H3 affinity, highlighting the importance of the heteroatom arrangement. nih.gov In another study on dopamine receptor ligands, extending from the N4-piperazine position with various moieties was a common strategy to engage with specific sub-pockets of the receptor, thereby tuning the compound from an agonist to an antagonist or altering its selectivity profile. nih.gov

| N-Substituent Type | Potential Pharmacological Impact | Rationale | Reference |

|---|---|---|---|

| Unsubstituted (-H) | Can act as H-bond donor; often a starting point for derivatization. | The N-H group is a classic pharmacophoric feature. | nih.gov |

| Small Alkyl (e.g., -CH3) | May increase lipophilicity slightly; can probe for small hydrophobic pockets. | Minimal steric bulk added. | nih.gov |

| Long Alkyl Chain | Increases lipophilicity and may enhance affinity for targets with extended hydrophobic channels. | Chain flexibility allows adaptation to binding site topology. | nih.gov |

| Aryl or Heteroaryl | Can introduce π-π stacking interactions; potential for additional receptor interactions. | Adds a large, rigid, and electronically distinct group. | nih.govnih.gov |

| Amide/Urea Moiety | Introduces H-bond donors and acceptors; can confer selectivity for certain targets. | These functional groups are known to interact with specific residues in kinases and GPCRs. | nih.gov |

The six-membered piperazine ring is not planar. It typically adopts a low-energy chair conformation. biointerfaceresearch.com This conformational flexibility is a key asset in drug design, as the ring can pucker and orient its substituents in three-dimensional space to achieve an optimal fit within a biological target. nih.gov The ability of the piperazine linker to adopt different conformations allows the 5-bromo-2-fluorophenyl group at one end and the N4-substituent at the other to span the distance between different interaction points within a receptor's binding site. mdpi.com

Pharmacophore modeling of 1-(2-pyrimidinyl)piperazine derivatives has shown that specific, low-energy conformations are likely the "bioactive conformations" responsible for interacting with the receptor. nih.gov The flexibility of the piperazine moiety is therefore crucial for allowing the ligand to adopt this precise geometry upon binding. This adaptability makes the piperazine ring a favored linker in designing molecules that need to bridge distinct regions of a binding pocket. mdpi.com

Design Principles for Optimizing Biological Activity within the Phenylpiperazine Chemical Space

Based on the SAR principles discussed, several key strategies can be employed to optimize the biological activity of analogs based on the this compound scaffold.

Fine-Tuning Phenyl Ring Substitution : While the 5-bromo-2-fluoro pattern provides a potent starting point, systematic modification can be explored. Replacing bromine with chlorine or iodine can modulate the strength of halogen bonding and lipophilicity. Shifting the fluorine to the meta- or para-position would alter the electronic influence on the piperazine ring. This allows for fine-tuning of affinity and selectivity for the desired target. mdpi.com

Strategic Derivatization of the N4-Position : The N4-nitrogen is the primary point for introducing diversity and targeting specific interactions. Attaching moieties that can form hydrogen bonds, ionic bonds, or hydrophobic interactions can dramatically enhance potency. For example, linking to another aromatic or heteroaromatic ring system can be used to probe for additional π-stacking or hydrophobic interactions, a common strategy in the design of high-affinity ligands. nih.gov

Balancing Lipophilicity and Solubility : A crucial aspect of drug design is achieving an optimal balance between lipophilicity (for membrane permeability and target binding) and hydrophilicity (for aqueous solubility). The halogenated phenyl group contributes significantly to lipophilicity. mdpi.com The piperazine core, being a basic amine, enhances water solubility, particularly when protonated. researchgate.net Modifications at the N4-position must be carefully chosen to maintain this balance, as excessively lipophilic substituents can lead to poor pharmacokinetic properties.

Conformational Constraint : While the flexibility of the piperazine ring is often advantageous, in some cases, restricting its conformation can lock the molecule into its most active form, thereby increasing affinity and reducing off-target effects. This can be achieved by incorporating the piperazine into a more rigid bicyclic system.

By systematically applying these principles, medicinal chemists can navigate the phenylpiperazine chemical space to develop novel analogs of this compound with superior pharmacological profiles.

Development of Pharmacophore Models and Chemical Space Mapping for Related Chemical Series

The development of pharmacophore models and the subsequent mapping of chemical space are crucial steps in modern drug discovery, enabling the rational design of novel ligands with improved potency and selectivity. For chemical series related to the this compound scaffold, these computational techniques provide a framework for understanding the key molecular features required for biological activity and for exploring the vastness of potential chemical modifications.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For arylpiperazine derivatives, which are known to interact with a variety of receptors, particularly G-protein coupled receptors (GPCRs), pharmacophore models help to elucidate the specific interactions driving ligand binding.

The process of developing a pharmacophore model for a series of compounds related to this compound generally begins with the collection of a set of molecules with known biological activities. These molecules, referred to as a training set, are then conformationally analyzed to identify their possible 3D structures. By comparing the low-energy conformations of active molecules, common chemical features and their spatial relationships can be identified, leading to the generation of one or more pharmacophore hypotheses.

For instance, in the study of arylpiperazines as alpha1-adrenoceptor antagonists, a pharmacophore-based design approach was successfully employed. nih.gov This involved identifying the key structural motifs necessary for antagonist activity and using this model to design new compounds. Similarly, for other targets, a typical pharmacophore model for an arylpiperazine series might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature, which could be represented by the bromo- and fluoro-substituents on the phenyl ring.

A hydrogen bond acceptor feature, often associated with one of the nitrogen atoms of the piperazine ring.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often performed in conjunction with pharmacophore modeling to create a more predictive model. dovepress.comscienceopen.com In a 3D-QSAR study, the molecules in the training set are aligned based on a common scaffold or a pharmacophore hypothesis. The steric and electrostatic fields around the molecules are then calculated and correlated with their biological activities using statistical methods like Partial Least Squares (PLS). The resulting 3D-QSAR model can be visualized as a contour map, highlighting regions where bulky groups or specific electrostatic properties are favorable or unfavorable for activity. This provides detailed insights into the structure-activity relationships within the chemical series.

Once a validated pharmacophore model is established, it can be used to map the chemical space of related compounds. Chemical space mapping involves representing a large collection of molecules in a lower-dimensional space based on their physicochemical properties or structural features. By projecting a virtual library of compounds onto this space and filtering them through the pharmacophore model, researchers can identify novel chemical scaffolds that possess the desired biological activity. This approach allows for the exploration of diverse chemical structures beyond the initial series of analogs.

The table below illustrates a hypothetical pharmacophore model developed for a series of 1-(substituted-phenyl)piperazine analogs, detailing the key features and their importance for activity.

| Pharmacophore Feature | Location | Importance for Activity |

| Aromatic Ring (AR) | 2-Fluorophenyl group | Essential for pi-stacking interactions with the receptor. |

| Hydrophobic (HY) | Bromo-substituent at position 5 | Occupies a hydrophobic pocket, contributing to binding affinity. |

| Hydrogen Bond Acceptor (HBA) | Piperazine nitrogen (N4) | Forms a crucial hydrogen bond with a donor residue in the receptor. |

| Positive Ionizable (PI) | Piperazine nitrogen (N1) | Can be protonated at physiological pH, forming ionic interactions. |

By leveraging these computational tools, medicinal chemists can prioritize the synthesis of new derivatives of this compound that are most likely to exhibit the desired pharmacological profile, thereby accelerating the drug discovery process.

Computational and Theoretical Studies on 1 5 Bromo 2 Fluorophenyl Piperazine and Its Molecular Interactions

Molecular Docking Simulations and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor.

Molecular docking studies have been instrumental in predicting how 1-(5-Bromo-2-fluorophenyl)piperazine and its derivatives bind to various biological targets. These simulations help in understanding the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. For instance, derivatives of phenylpiperazine have been docked into the active sites of enzymes like monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), which are key targets in neurodegenerative diseases. nih.gov The binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction. Lower binding energy values typically indicate a more stable complex and potentially higher inhibitory activity. nih.gov

In a study involving piperazine (B1678402) chalcone (B49325) derivatives, a compound structurally related to this compound, showed potent inhibition against MAO-B with a low inhibition constant (Ki) value, indicating high binding affinity. nih.gov Such studies are crucial for predicting the biological activity of new compounds and for prioritizing them for further experimental testing.

Table 1: Predicted Binding Affinities of Phenylpiperazine Derivatives

| Compound | Target | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Phenylpiperazine Derivative | MAO-B | -7.07 | nih.gov |

This table is interactive. You can sort and filter the data.

Beyond predicting binding affinities, molecular docking simulations can identify the key amino acid residues in the receptor's active site that are crucial for ligand binding. nih.gov These "interaction hotspots" are regions within the binding pocket that contribute significantly to the binding energy. For example, docking studies of piperazine derivatives into the active site of MAO-B have revealed that the piperazine nitrogen atoms can form hydrogen bonds with specific residues like GLN206 and TYR435. nih.gov Additionally, the phenyl ring of the ligand can engage in π-π stacking interactions with aromatic residues in the active site, further stabilizing the complex. nih.gov

Understanding these key interactions is vital for structure-based drug design. By modifying the ligand to enhance its interactions with these key residues, it is possible to improve its binding affinity and selectivity.

Table 2: Key Residue Interactions for Phenylpiperazine Derivatives

| Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| MAO-B | GLN206, TYR435 | Hydrogen Bond | nih.gov |

| DNA | Adenine DC21 | Hydrogen Bond | mdpi.com |

This table is interactive. You can sort and filter the data.

Quantum Chemical Calculations for Electronic and Conformational Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure and conformational properties of molecules.

A molecule can exist in various conformations, and its biological activity is often dependent on its three-dimensional shape. Energy minimization and conformational sampling are computational methods used to identify the most stable conformations of a molecule. unito.it These calculations help in understanding the flexibility of the molecule and how it might adapt its shape to fit into a binding site. unito.it For phenylpiperazine derivatives, these studies can reveal the preferred orientation of the phenyl ring relative to the piperazine ring, which can influence its interaction with target receptors.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.br The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. researchgate.net

For this compound, FMO analysis can provide insights into its reactivity and potential metabolic pathways. Reactivity descriptors, such as chemical potential, hardness, and electrophilicity, can be calculated from the HOMO and LUMO energies to further characterize the molecule's chemical behavior. researchgate.net

Table 3: Quantum Chemical Properties of a Phenylpiperazine Derivative

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -4.67 | eV |

| LUMO Energy | -1.94 | eV |

Data derived from a related phenylpiperazine-containing polymer. nih.gov This table is interactive. You can sort and filter the data.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. ekb.eg MD simulations track the movements of atoms and molecules over time, providing insights into the flexibility of the protein and the ligand, and the stability of their complex. ekb.egijpsdronline.com

For this compound and its derivatives, MD simulations can be used to:

Assess the stability of the binding pose predicted by molecular docking.

Investigate conformational changes in the receptor upon ligand binding. mdpi.com

Calculate the binding free energy with higher accuracy by considering the dynamic nature of the system.

These simulations provide a more realistic representation of the biological environment and can reveal important details about the mechanism of action that might be missed by static docking studies. ekb.eg

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific computational and theoretical studies for the compound "this compound" as requested in the provided outline.

The required analyses, including assessments of its protein-ligand complex stability, ligand conformational sampling, Quantitative Structure-Activity Relationship (QSAR) modeling, and specific in silico ADMET predictions such as Blood-Brain Barrier (BBB) permeability, have not been published for this particular molecule.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings strictly focused on "this compound." Information available for other related phenylpiperazine derivatives cannot be substituted, as per the instructions to focus solely on the specified compound.

In Silico Pharmacokinetic and ADMET Prediction for Research Compound Prioritization

Metabolic Stability and Major Metabolite Prediction (Enzymatic Pathways)

The metabolism of piperazine-containing compounds is extensively documented, with the cytochrome P450 (CYP) superfamily of enzymes playing a central role. researchgate.netresearchgate.net In vitro studies on various piperazine derivatives have consistently shown the involvement of major CYP isoenzymes such as CYP2D6, CYP1A2, and CYP3A4 in their metabolism. researchgate.netresearchgate.netnih.gov Therefore, it is highly probable that this compound is also a substrate for these enzymes.

The primary metabolic pathways predicted for arylpiperazine derivatives, and thus for this compound, are aromatic hydroxylation and N-dealkylation. researchgate.net Aromatic hydroxylation typically occurs on the phenyl ring, while N-dealkylation involves the cleavage of the bond between a nitrogen atom of the piperazine ring and its substituent. The specific sites of metabolism are influenced by the electronic and steric properties of the substituents on both the phenyl and piperazine rings.

Computational tools for metabolism prediction analyze the molecule's structure to identify "metabolically labile sites," which are atoms or bonds that are most susceptible to enzymatic attack. For this compound, the presence of the bromo and fluoro substituents on the phenyl ring will influence the positions of hydroxylation. The electron-withdrawing nature of these halogens can direct hydroxylation to specific positions on the aromatic ring. Similarly, the piperazine ring itself presents sites for oxidation and N-dealkylation.

Based on the general principles of drug metabolism and data from analogous compounds, the predicted major metabolites of this compound are likely to be formed through the enzymatic pathways outlined in the following table.

Table 1: Predicted Enzymatic Pathways and Major Metabolites of this compound

| Enzymatic Pathway | Key Enzymes | Predicted Major Metabolite(s) | Metabolic Site |

| Aromatic Hydroxylation | CYP2D6, CYP1A2, CYP3A4 | Hydroxylated derivatives of the bromofluorophenyl ring | Phenyl Ring |

| N-dealkylation | CYP3A4, CYP2C19, CYP1A2 | Piperazine and its subsequent metabolites | Piperazine Ring |

| Piperazine Ring Oxidation | CYP isoforms | Oxidized piperazine ring derivatives (e.g., lactams) | Piperazine Ring |

It is important to note that while in silico predictions are powerful tools, they are based on models and existing data, and experimental validation is ultimately necessary to confirm the metabolic pathways and stability of this compound.

Advanced Analytical Methodologies for Research and Characterization of 1 5 Bromo 2 Fluorophenyl Piperazine

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of 1-(5-Bromo-2-fluorophenyl)piperazine. These techniques provide detailed information about the compound's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. Both ¹H-NMR and ¹³C-NMR provide extensive information regarding the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides a signal for each unique carbon atom in the molecule. The spectrum for this compound would show distinct peaks for the six carbons of the phenyl ring and the two unique carbons of the piperazine (B1678402) ring. The carbon atoms attached to the fluorine and bromine atoms would exhibit characteristic chemical shifts and coupling constants (J-coupling) with the respective halogen nuclei. For instance, the carbon directly bonded to fluorine will appear as a doublet with a large coupling constant. While a specific spectrum for this compound is not available, data for other substituted phenylpiperazines can provide expected ranges for the carbon signals. For example, in a related brominated hyperbranched poly(phenylene piperazine), signals for the aromatic carbons appear over a wide range from approximately 110 to 158 ppm, while the piperazine carbons are observed around 47 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.5 | 110 - 160 |

| Piperazine Protons (-CH₂-N-Ar) | 3.0 - 3.5 | 45 - 55 |

| Piperazine Protons (-CH₂-NH) | 2.8 - 3.2 | 40 - 50 |

Note: These are estimated ranges based on analogous structures. Actual values may vary.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br isotopes in nearly equal abundance).

The fragmentation of phenylpiperazine derivatives is well-documented. A common fragmentation pathway involves the cleavage of the piperazine ring. For a similar compound, 1-(4-bromophenyl)piperazine (B1272185), the molecular ion is observed at m/z 240, showing the bromine isotope pattern. A base peak at m/z 198 is formed by the loss of a C₂H₄N fragment from the piperazine ring. nih.gov Another characteristic ion at m/z 56 corresponds to the C₃H₆N⁺ fragment from the piperazine ring. nih.gov Ions containing the bromophenyl group are also observed, such as at m/z 155/157 (C₆H₄Br⁺). nih.gov

For this compound, the protonated molecule [M+H]⁺ would have a calculated m/z that reflects its specific elemental composition (C₁₀H₁₂BrFN₂). The fragmentation pattern under collision-induced dissociation (CID) would likely involve initial losses from the piperazine ring, such as the loss of ammonia (B1221849) (NH₃). nih.gov

Table 2: Expected Key Mass Fragments for this compound

| Fragment Ion | Proposed Structure | Expected m/z (for ⁷⁹Br) |

|---|---|---|

| [M]⁺ | C₁₀H₁₁⁷⁹BrFN₂⁺ | 257 |

| [M-C₂H₄N]⁺ | C₈H₇⁷⁹BrFN⁺ | 215 |

| [C₆H₃BrF]⁺ | 5-Bromo-2-fluorophenyl cation | 173 |

| [C₄H₉N₂]⁺ | Piperazine fragment | 85 |

| [C₃H₆N]⁺ | Piperazine fragment | 56 |

Note: The m/z values will show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic portions, C-N stretching of the amine and the aromatic amine, C-C stretching within the aromatic ring, and C-Br and C-F stretching. Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the piperazine ring would appear in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations of the aryl-amine and the aliphatic amine would be expected in the 1200-1350 cm⁻¹ region. The C-Br and C-F stretching vibrations would likely be found in the fingerprint region below 1000 cm⁻¹. For a related compound, 1-(4-chlorophenyl) piperazine, aromatic C-C stretching modes were observed between 1450 and 1629 cm⁻¹. dergipark.org.tr

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted benzene (B151609) ring. The positions and intensities of these absorptions are influenced by the nature and position of the substituents (bromo and fluoro groups) on the phenyl ring. For a similar compound, 1-(4-fluorophenyl)piperazine (B120373), absorption maxima (λmax) have been reported at 239 nm and 288 nm. nih.gov The presence of the bromine atom in this compound may cause a slight shift in these absorption bands.

Chromatographic Techniques for Separation, Identification, and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 or similar nonpolar stationary phase.

The mobile phase would typically consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection can be achieved using a photodiode array (PDA) or a UV detector set at a wavelength where the compound exhibits significant absorbance, as determined by its UV-Vis spectrum (e.g., around 240 nm or 290 nm). For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations. While a specific HPLC method for this compound is not detailed in the provided search results, methods for other piperazine derivatives often utilize C18 columns with mobile phases composed of phosphate (B84403) buffers and methanol or acetonitrile. researchgate.netauburn.edu

Table 3: General HPLC Parameters for Analysis of Phenylpiperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of aqueous buffer (e.g., phosphate buffer) and organic solvent (e.g., acetonitrile, methanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 240 nm) |

| Injection Volume | 10-20 µL |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. Phenylpiperazine derivatives are often amenable to GC-MS analysis. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum that can be used for identification.

For the analysis of this compound, a nonpolar or medium-polarity capillary column would likely be used. The retention time of the compound would be a key identifier. The mass spectrometer would provide confirmation of the molecular weight and a fragmentation pattern that can be compared to a library or interpreted to confirm the structure. Studies on similar compounds like 1-(4-bromophenyl)piperazine have shown successful analysis by GC-MS with distinct retention times and characteristic mass spectra. nih.gov The separation of positional isomers of fluorophenylpiperazines has also been demonstrated by GC-MS, indicating the technique's suitability for distinguishing between closely related compounds. nist.gov

Table 4: General GC-MS Parameters for Analysis of Phenylpiperazine Derivatives

| Parameter | Typical Conditions |

|---|---|

| GC Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a nonpolar stationary phase (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Ramped program, e.g., initial temperature of 75°C, ramped to 320°C |

| Injector Temperature | 250°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices (Preclinical)

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive analytical technique essential for the quantitative analysis of drug candidates like this compound in complex biological samples during preclinical pharmacokinetic studies. europeanpharmaceuticalreview.com Its high specificity and low limits of detection allow for precise measurement of the compound and its metabolites in matrices such as plasma, urine, and tissue homogenates. nih.govresearchgate.net

A typical validated LC-MS/MS bioanalytical method for determining the concentration of this compound in rat plasma would involve several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov

Sample Preparation: The initial step involves the extraction of the analyte from the biological matrix. This is crucial for removing proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.govresearchgate.net For this compound, a simple and rapid protein precipitation method using a solvent like acetonitrile is often effective. nih.gov An internal standard (IS), a molecule structurally similar to the analyte, would be added prior to extraction to ensure accuracy and precision throughout the sample preparation and analysis process.

Chromatographic Separation: The prepared sample is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov A gradient elution using a mobile phase consisting of an aqueous component (e.g., 2 mM ammonium (B1175870) formate (B1220265) in water) and an organic component (e.g., acetonitrile or methanol) allows for the efficient separation of the analyte from endogenous matrix components. rsc.org

Mass Spectrometric Detection: Following chromatographic separation, the analyte is ionized, commonly using an electrospray ionization (ESI) source in positive ion mode. The ionized parent molecule is then selected in the first quadrupole (Q1) of a triple quadrupole mass spectrometer. This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. rsc.org For this compound (molecular weight ~273.1 g/mol ), hypothetical MRM transitions could be established for quantification (primary transition) and confirmation (secondary transition).

The method would be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, limit of quantification (LOQ), and stability. mdpi.com A well-developed LC-MS/MS method can achieve a low limit of quantification, often in the low ng/mL range, making it suitable for preclinical pharmacokinetic studies where drug concentrations can be very low. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Analysis of this compound in Rat Plasma

| Parameter | Condition |

| Sample Preparation | Protein Precipitation with Acetonitrile |

| LC System | UHPLC |

| Column | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS System | Triple Quadrupole |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| Hypothetical Precursor Ion (Q1) | m/z 274.0 |

| Hypothetical Product Ions (Q3) | e.g., m/z 155.0 (quantifier), m/z 134.0 (qualifier) |

| Internal Standard | Structurally similar compound (e.g., deuterated analog) |

X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While obtaining a single crystal of this compound itself might be a primary goal, the technique is frequently applied to its derivatives or co-crystals to understand its conformational properties and intermolecular interactions in the solid state. nih.gov This information is invaluable for understanding physical properties like solubility and melting point, and for structure-activity relationship (SAR) studies.

The process involves growing a high-quality single crystal of a derivative of this compound. This can be achieved through various techniques such as slow evaporation of a saturated solution. mdpi.com Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. nih.gov

The analysis of this diffraction pattern allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined. The resulting crystal structure provides a wealth of information, including:

Molecular Conformation: The exact conformation of the piperazine ring (e.g., chair, boat) and the dihedral angles between the phenyl ring and the piperazine moiety can be determined. nih.gov

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule. nih.gov

Intermolecular Interactions: Identification of non-covalent interactions such as hydrogen bonds, halogen bonds, or π-stacking that dictate how the molecules pack together in the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₈BrFN₂O₂ |

| Formula Weight | 361.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 10.1 Å, β = 98.5° |

| Volume | 1295 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.85 g/cm³ |

| Key Structural Feature | Chair conformation of the piperazine ring |

| Dominant Intermolecular Interaction | C-H···O hydrogen bonding |

Future Research Directions and Unaddressed Questions for 1 5 Bromo 2 Fluorophenyl Piperazine Research

Exploration of Novel Biological Targets and Mechanistic Pathways

The diverse biological activities observed in structurally related phenylpiperazine compounds suggest that 1-(5-Bromo-2-fluorophenyl)piperazine could interact with a range of novel biological targets. Future research should prioritize screening this compound against various enzyme and receptor families to uncover its pharmacological potential.

Based on activities reported for analogous structures, promising areas of investigation include its potential as a central nervous system (CNS) agent, an anticancer therapeutic, or an antiviral compound. For instance, derivatives of (2-fluorophenyl)piperazine have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov Furthermore, various N-arylpiperazine derivatives are known to modulate serotonin (B10506), dopamine (B1211576), and adrenergic receptors, indicating a potential role in treating psychiatric disorders. nih.gov

In oncology, phenylpiperazine moieties are found in compounds designed to act as topoisomerase inhibitors, which interfere with DNA replication in cancer cells. nih.gov The cytotoxic potential of this compound against various cancer cell lines remains an unaddressed and critical question. Additionally, piperazine (B1678402) derivatives have been explored for their antiviral activities, suggesting another avenue for biological screening. frontiersin.orgmdpi.com

A systematic investigation would involve broad-based phenotypic screening followed by target deconvolution to identify the specific molecular interactions and downstream mechanistic pathways.

Table 1: Potential Biological Targets for this compound Based on Analogous Compounds

| Target Class | Specific Example(s) | Potential Therapeutic Area |

| Enzymes | Monoamine Oxidase B (MAO-B) nih.gov | Neurodegenerative Diseases |

| Topoisomerase II nih.gov | Oncology | |

| G-Protein Coupled Receptors | Serotonin (5-HT) Receptors nih.gov | CNS Disorders |

| Dopamine (D2) Receptors nih.gov | CNS Disorders | |

| Adrenergic (α1A) Receptors nih.gov | CNS Disorders | |

| Viral Proteins | Potato Virus Y Coat Protein (PVY CP) mdpi.com | Antiviral |

Development of the Chemical Compound as a Tool for Specific Biological Probes

The inherent structure of this compound makes it a suitable candidate for development into a specific biological probe. Such probes are invaluable tools for studying biological systems, enabling the visualization and quantification of target engagement in living cells or in vivo. mdpi.com

Future work could focus on modifying the piperazine ring or the phenyl group to incorporate reporter moieties without abolishing its binding affinity for a specific biological target, once identified. Strategies could include:

Fluorogenic Probes: Attaching a fluorophore to the scaffold could allow for real-time imaging of its subcellular localization and interaction with its target protein via fluorescence microscopy. mdpi.com

Radiolabeled Probes for PET Imaging: The introduction of a positron-emitting radionuclide, such as Fluorine-18, would enable the development of a PET (Positron Emission Tomography) tracer. This would allow for non-invasive, in vivo imaging and quantification of its target's distribution and density, which is particularly relevant for CNS targets or for visualizing tumors. The synthesis of ¹⁸F-labeled piperazine-based probes for imaging fibroblast activation protein (FAP) has already been demonstrated, providing a clear precedent. nih.gov

Affinity-Based Probes: Derivatization with a reactive group could create an activity-based probe to covalently label the target protein, facilitating its isolation and identification through proteomic methods. rsc.org

The development of such probes is contingent on first identifying a high-affinity biological target, as discussed in the previous section.

Innovative Synthetic Strategies for Complex Derivatizations

To fully explore the structure-activity relationship (SAR) of the this compound core, the development of innovative and efficient synthetic strategies for its derivatization is essential. While standard methods for N-arylpiperazine synthesis, such as the Buchwald-Hartwig coupling or nucleophilic aromatic substitution (SNAr), are well-established, future research should focus on creating diverse libraries of analogues. nih.gov

Key areas for synthetic innovation include:

Late-Stage Functionalization: Developing methods to modify the phenyl ring or the piperazine core after the main scaffold is constructed. This would allow for the rapid generation of diverse analogues from a common intermediate, which is more efficient than multi-step synthesis for each new compound.

"Green" Chemistry Approaches: Employing microwave-assisted or ultrasound-assisted synthesis could significantly shorten reaction times and improve yields, while also aligning with environmentally sustainable practices. mdpi.com

Combinatorial Chemistry: Utilizing the piperazine nitrogen atoms as handles for combinatorial synthesis by reacting the core scaffold with a wide array of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination) to generate a large library of derivatives for high-throughput screening. nih.govresearchgate.net

These synthetic efforts would be crucial for optimizing potency, selectivity, and pharmacokinetic properties should a promising biological activity be discovered. museonaturalistico.it

Table 2: Exemplar Synthetic Reactions for Derivatization

| Reaction Type | Reagents/Conditions | Potential Modification Site |

| N-Alkylation / N-Benzylation | Alkyl/benzyl halide, K₂CO₃, DMF researchgate.net | Piperazine Nitrogen |

| Amidation / Sulfonamidation | Acyl/sulfonyl chloride, Triethylamine researchgate.net | Piperazine Nitrogen |

| Buchwald-Hartwig Coupling | Aryl halide, Pd catalyst, Ligand nih.gov | Phenyl Ring (if modified) |

| Microwave-Assisted Synthesis | Microwave irradiation, Na₂CO₃, DMF mdpi.com | Various |

Integration of Multi-Omics Data in Preclinical Investigations

Once a primary biological target and mechanism of action are proposed for this compound or its optimized derivatives, a comprehensive understanding of its cellular effects is necessary. Future preclinical investigations should integrate multi-omics analyses to build a holistic view of the compound's impact. mdpi.com

This approach moves beyond studying a single target in isolation and instead captures the global cellular response to the compound. Key multi-omics strategies would include:

Transcriptomics (RNA-Seq): To identify genome-wide changes in gene expression following treatment with the compound. This can reveal affected pathways, potential off-target effects, and compensatory mechanisms.

Proteomics: To quantify changes in the cellular proteome, confirming that gene expression changes translate to the protein level and identifying post-translational modifications. This is crucial for validating target engagement and understanding downstream signaling. nih.gov

Metabolomics: To analyze alterations in cellular metabolites, providing a functional readout of the physiological state of the cell and identifying impacted metabolic pathways.

Integrating these datasets can provide a detailed "signature" of the compound's activity, aiding in the prediction of its therapeutic efficacy and potential toxicities. mdpi.com This systems-level approach is becoming increasingly vital for modern drug discovery and for identifying novel biomarkers to monitor drug response. nih.gov

Q & A

Q. Table 1: Example Reaction Conditions from Evidence

| Step | Reagents/Conditions | Monitoring Method | Reference |

|---|---|---|---|

| Alkylation | Propargyl bromide, K₂CO₃, DMF, 6–7 h | TLC (2:1 hexane:EtOAc) | |

| Click Chemistry | CuSO₄·5H₂O, sodium ascorbate, H₂O:DCM | TLC (1:2 hexane:EtOAc) |

Basic: Which analytical techniques are most effective for characterizing piperazine-based compounds?

Answer:

- Chromatography : HPLC with internal standards (e.g., p-tolylpiperazine) ensures accurate quantification of analogs like 1-(3-chlorophenyl)piperazine .

- Spectroscopy : ¹H/¹³C NMR and FT-IR validate structural integrity, particularly for distinguishing substituents on the piperazine ring .

- Mass Spectrometry : GC-EI-MS aids in identifying fragmentation patterns of phenylpiperazine derivatives .

Advanced: How can Raman microspectroscopy and chemometrics resolve structural ambiguities in piperazine analogs?

Answer:

- Methodology : Raman microspectroscopy (20 mW laser power, 128–256 scans) generates high-resolution spectra. Multivariate analysis (PCA + LDA) separates isomers like 1-(3-TFMPP) and 1-(4-TFMPP) with >99% variance explained .

- Key Parameters : Adjusting laser power and scan numbers minimizes noise while avoiding sample degradation .

- Application : This approach is critical for forensic identification and SAR studies requiring precise structural differentiation .

Q. Table 2: Raman Spectral Analysis of Piperazine Analogs

| Analog | Key Raman Peaks (cm⁻¹) | Separation Efficiency (LDA) | Reference |

|---|---|---|---|

| 1-(3-TFMPP) | 680, 1120, 1580 | 98% | |

| 1-(4-TFMPP) | 720, 1160, 1620 | 99% |

Advanced: How do structural modifications influence the pharmacological activity-toxicity balance in piperazine derivatives?

Answer:

- Case Study : Cyclodextrin-modified piperazine derivatives exhibit reduced toxicity but lower biological activity, highlighting a trade-off between safety and efficacy .

- Experimental Design :

- Contradictions : While antiplatelet activity is predicted computationally, experimental validation is required to confirm efficacy .

Advanced: What role does the piperazine moiety play in antidepressant drug design?

Answer:

- SAR Insights :

- Computational Tools : Molecular docking (e.g., AutoDock Vina) predicts binding conformations, guiding synthetic prioritization .

Advanced: How does piperazine enhance CO₂ capture efficiency in flue gas treatment systems?

Answer:

- Mechanism : Piperazine acts as a promoter in K₂CO₃ solvents, accelerating CO₂ absorption via carbamate formation .

- Optimization Parameters :